

# Isocytosine: A Comprehensive Physicochemical Profile for Advanced Research and Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isocytosine*

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An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Isocytosine**, a structural isomer of the canonical nucleobase cytosine, presents a unique profile for applications in synthetic biology, medicinal chemistry, and materials science.<sup>[1][2][3][4]</sup> As a non-natural nucleobase, its distinct hydrogen bonding capabilities, particularly its Watson-Crick-like pairing with isoguanine, enable the expansion of the genetic alphabet and the development of novel therapeutic agents.<sup>[1][4]</sup> This document provides a detailed overview of the core physicochemical properties of **isocytosine**, outlines standard experimental protocols for their determination, and visualizes key molecular interactions and workflows to support advanced research and drug development endeavors.

## Core Physicochemical Properties

**Isocytosine** (2-aminouracil) is a pyrimidine derivative distinguished from cytosine by the swapped positions of its exocyclic amine and carbonyl groups.<sup>[1][3]</sup> This structural alteration profoundly influences its chemical and physical characteristics.

## General and Structural Properties

The fundamental identifiers and structural details of **isocytosine** are summarized below.

Property	Value	Reference(s)
IUPAC Name	2-amino-1H-pyrimidin-6-one	[5]
Synonyms	2-Aminouracil, 2-Amino-4-hydroxypyrimidine	[5][6][7]
CAS Number	108-53-2	[1][5][6][8]
Molecular Formula	C <sub>4</sub> H <sub>5</sub> N <sub>3</sub> O	[1][5][9]
Molecular Weight	111.10 g/mol	[1][5][9]
Appearance	White to off-white crystalline powder/solid	[6]
Canonical SMILES	<chem>C1=CN=C(NC1=O)N</chem>	[5][10]
InChI Key	XQCZBXHVTFVIFE-UHFFFAOYSA-N	[5][6]

## Thermodynamic and Spectroscopic Properties

Quantitative data regarding the thermodynamic and spectroscopic behavior of **isocytosine** are crucial for its application and handling.

Property	Value	Reference(s)
Melting Point	275 °C (decomposes)	[1][6][11]
Boiling Point	360-365 °C (Predicted)	[8]
pKa	9.59 ± 0.40 (Predicted)	[6][8]
UV Absorption (λ <sub>max</sub> )	215 nm, 257 nm (in 0.1 N HCl) 225 nm, 273 nm (in 0.1 N NaOH)	[1]
LogP (Octanol/Water)	-0.6479	[10]

## Solubility Profile

**Isocytosine** exhibits varied solubility depending on the solvent system, which is a critical consideration for experimental design and formulation.

Solvent System	Solubility	Reference(s)
Water (25 °C)	~0.2 g/L (Sparingly soluble)	[8]
Acetic Acid	50 mg/mL (with heat)	[1]
DMSO	11 - 31.82 mg/mL (may require heat/sonication)	[7][9]
Hot Water, DMF	Soluble	[6][8]
10% DMSO / 90% Corn Oil	≥ 2.5 mg/mL	[9]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	≥ 2.5 mg/mL	[9]

## Key Molecular Interactions

The primary utility of **isocytosine** in synthetic biology stems from its ability to form a stable base pair with isoguanine, featuring three intermolecular hydrogen bonds, analogous to the canonical guanine-cytosine pair.

**Caption:** Hydrogen bonding in **isocytosine**-isoguanine vs. cytosine-guanine.

## Experimental Protocols

Detailed and reproducible methodologies are essential for verifying the physicochemical properties of **isocytosine**. The following sections describe standard operating procedures for key analytical experiments.

### Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of **isocytosine** in a given aqueous buffer. The shake-flask method is considered the gold standard for its reliability.[12]

Principle: Excess solid **isocytosine** is agitated in a solvent for a prolonged period until the concentration of the dissolved solute in the supernatant reaches a constant value, representing the equilibrium solubility.

Materials:

- **Isocytosine**, crystalline powder ( $\geq 99\%$  purity)
- Selected aqueous buffer (e.g., pH 7.4 phosphate-buffered saline)
- HPLC-grade acetonitrile and water
- Calibrated analytical balance, pH meter
- Orbital shaker with temperature control
- Syringe filters (0.22  $\mu\text{m}$ , low-binding)
- Autosampler vials and a validated HPLC-UV system

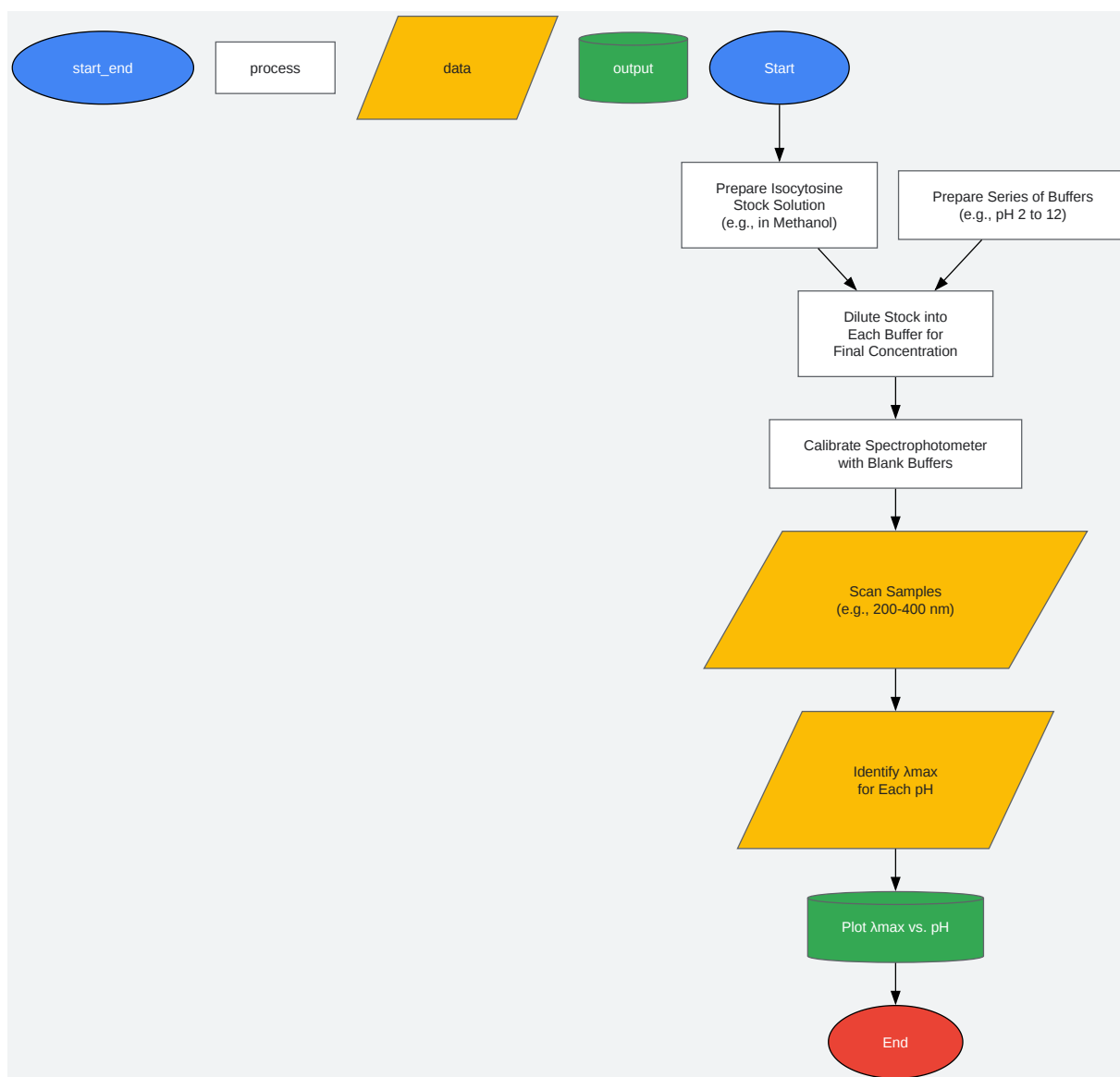
Procedure:

- Add an excess amount of solid **isocytosine** (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the selected buffer. Ensure the amount added is sufficient to leave undissolved solid at equilibrium.
- Seal the vials tightly and place them in a temperature-controlled orbital shaker set to 25 °C (or the desired temperature).
- Agitate the vials at a moderate speed (e.g., 150 rpm) for at least 48-72 hours to ensure equilibrium is reached.
- After incubation, allow the vials to stand for 1-2 hours to let the undissolved solid settle.
- Carefully withdraw an aliquot of the supernatant using a syringe.
- Immediately filter the aliquot through a 0.22  $\mu\text{m}$  syringe filter into a clean autosampler vial. Discard the first few drops to saturate any binding sites on the filter.

- Dilute the filtrate with the mobile phase as necessary to fall within the linear range of the HPLC calibration curve.
- Analyze the sample by a validated HPLC-UV method, quantifying the concentration against a standard curve of **isocytosine**.
- The resulting concentration is reported as the equilibrium solubility in mg/mL or mM.

## Workflow for pH-Dependent UV-Vis Spectroscopy

This workflow is used to determine the maximum absorption wavelengths ( $\lambda_{\text{max}}$ ) of **isocytosine** under different pH conditions, which provides insight into its ionic species.



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**Caption:** Workflow for determining pH-dependent UV absorption of **isocytosine**.

#### Procedure:

- **Stock Solution Preparation:** Prepare a concentrated stock solution of **isocytosine** (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.
- **Buffer Preparation:** Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12 using appropriate buffer systems like citrate, phosphate, and borate).
- **Sample Preparation:** Create a working solution for each pH point by diluting a small aliquot of the stock solution into each buffer to a final concentration suitable for UV analysis (e.g., 10 µg/mL).
- **Spectrophotometer Setup:** Use a dual-beam UV-Vis spectrophotometer. Use the corresponding buffer of each sample as the blank reference.
- **Spectral Acquisition:** Scan each sample across a relevant wavelength range (e.g., 200-400 nm).
- **Data Analysis:** Record the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) from the spectrum at each pH. A plot of  $\lambda_{\text{max}}$  versus pH can be used to observe spectral shifts indicative of protonation/deprotonation events and can be used to estimate pKa values.

## Biological and Chemical Context

**Isocytosine** is not a component of natural nucleic acids but serves as a valuable tool in chemical and biological research.[2]

- **Expanded Genetic Systems:** Its most prominent role is as a component of "hachimoji" DNA and RNA, an eight-letter genetic system that expands the information-carrying capacity of nucleic acids.[9]
- **Antiviral Research:** The **isocytosine** scaffold has been incorporated into the synthesis of acyclic nucleoside analogues to investigate their antiviral properties.[1]
- **Physicochemical Studies:** It is frequently used as a model compound in studies of metal complex binding, tautomerism, proton transfer effects, and hydrogen bonding in nucleobases.[6][7] The crystal structure of **isocytosine** reveals two distinct tautomeric forms

in the solid state, co-crystallized in a 1:1 ratio and linked by hydrogen bonds.[13] This tautomerism is a key area of physical organic chemistry research.

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- To cite this document: BenchChem. [Isocytosine: A Comprehensive Physicochemical Profile for Advanced Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034091#what-are-the-physicochemical-properties-of-isocytosine]

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